
5-(6-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is a compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as gold(I) complexes, and oxidizing agents like iodine(III) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, can also enhance the yield and selectivity of the desired product .
化学反応の分析
Types of Reactions
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce reduced forms of the compound with altered functional groups .
科学的研究の応用
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and oxazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and antimicrobial activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both piperidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-3-2-4-7(11-6)9-5-8(10(13)14)12-15-9/h5-7,11H,2-4H2,1H3,(H,13,14) |
InChIキー |
UOKFJMPMCUWVEM-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


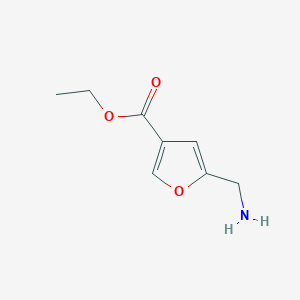
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

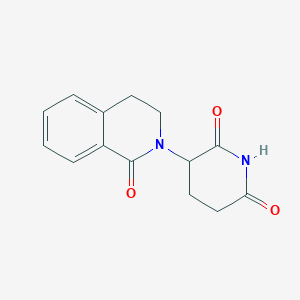
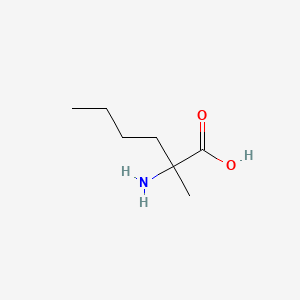
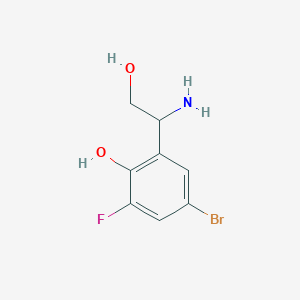
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
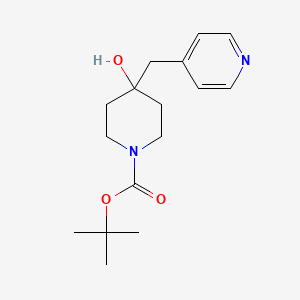
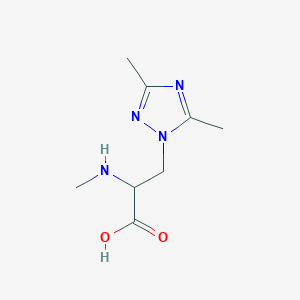
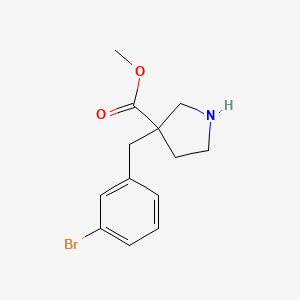
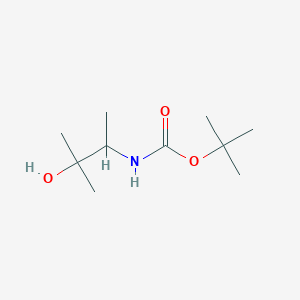
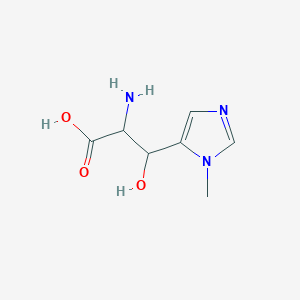
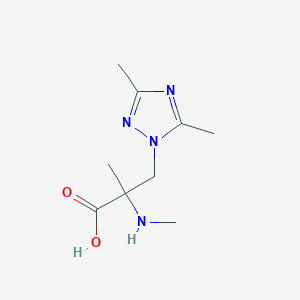
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
